Leteprinim, also known as Neotrofin or AIT-082, is a synthetic compound derived from hypoxanthine. It exhibits neuroprotective and nootropic effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Leteprinim has garnered attention due to its ability to stimulate the release of nerve growth factors and enhance neuronal survival in the brain .
The synthesis of Leteprinim involves several chemical reactions, primarily focusing on the acylation of hypoxanthine. Various synthetic routes have been explored to optimize yield and purity. Notably, a novel pathway for synthesizing Leteprinim potassium has been developed, which enhances its potential for therapeutic use .
The synthesis typically includes the following steps:
Leteprinim's molecular structure features a complex arrangement of nitrogenous bases typical of purine derivatives. The specific arrangement contributes to its biological activity.
Leteprinim participates in various chemical reactions that facilitate its biological activity:
The reactions often involve:
Leteprinim's mechanism of action centers on its ability to stimulate the release of nerve growth factors, which are essential for neuronal health and regeneration. This process involves:
Leteprinim has several scientific uses:
Leteprinim significantly enhances the synthesis of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in the central nervous system. Preclinical studies demonstrate that 7-day oral administration increases cortical NGF by 1.7-fold and BDNF by 2.1-fold in rodent models [3]. This upregulation occurs through transcriptional activation: Leteprinim crosses the blood-brain barrier and stimulates mRNA expression of neurotrophins in astrocytes and hippocampal neurons [3] [7]. In Alzheimer’s disease models, it reverses BDNF deficits in the nucleus basalis, a region essential for cholinergic function [1] [6]. The drug also induces NGF production in the basal forebrain, directly supporting cholinergic neuron viability compromised in neurodegenerative conditions [7] [9].
Table 1: Neurotrophic Effects of Leteprinim in Preclinical Studies
Neurotrophin | Tissue | Fold Increase | Biological Outcome |
---|---|---|---|
NGF | Cortex | 1.7x | Enhanced cholinergic sprouting |
BDNF | Hippocampus | 2.1x | Improved synaptic plasticity |
NT-3 | Spinal cord | 1.5x | Accelerated axonal regeneration |
GDNF | Striatum | 1.9x | Dopaminergic neuron protection |
Leteprinim potentiates tropomyosin receptor kinase (Trk) signaling by enhancing neurotrophin-receptor binding affinity. It specifically amplifies TrkA activation by NGF and TrkB activation by BDNF, increasing high-affinity binding sites (Kd ~10⁻¹¹ M) [1] [9]. This occurs partly through allosteric modulation of the p75NTR-Trk complex, which stabilizes neurotrophin-receptor interactions [1] [2]. Downstream, Leteprinim amplifies MAPK/ERK and PI3K/Akt pathways, triggering CREB phosphorylation and synaptophysin expression—a presynaptic protein essential for neurotransmitter release [3] [9]. In PC12 cells, it enhances NGF-mediated neurite outgrowth by 300% through sustained ERK1/2 phosphorylation [3] [7].
Leteprinim shifts the balance between pro-survival Trk signaling and pro-apoptotic p75NTR pathways. It reduces p75NTR availability for pro-neurotrophin binding (e.g., pro-NGF), thereby inhibiting JNK and nuclear factor-κB (NF-κB) activation [2]. This prevents caspase-3 cleavage and mitochondrial apoptosis in hippocampal neurons exposed to glutamate toxicity [2] [7]. In Alzheimer’s models, Leteprinim decreases the proNGF/mature NGF ratio by 40%, limiting p75NTR-dependent neuronal death [1] [6].
Leteprinim stimulates astrocytes to release adenosine, a neuroprotective purine nucleoside. Unlike endogenous purines, it resists enzymatic degradation and sustains adenosine elevation for >6 hours [3] [5]. Adenosine activates A1 receptors on glutamatergic neurons, inhibiting excessive glutamate release and excitotoxicity [3]. Concurrently, it induces astrocytic production of neurotrophic factors (NGF, BDNF, GDNF) via A1 receptor-dependent pathways [5]. In spinal cord injury models, this mechanism reduces lesion volume by 55% and improves motor recovery [5] [7].
Leteprinim upregulates heme oxygenase-1 (HO-1), a stress-responsive enzyme with antioxidant and anti-inflammatory functions. It increases HO-1 mRNA by 2.5-fold and protein levels by 1.8-fold in hippocampal neurons within 24 hours of administration [3] [7]. HO-1 induction catabolizes heme into biliverdin, carbon monoxide (CO), and free iron, with biliverdin subsequently reduced to bilirubin by biliverdin reductase (BVR-A) [2] [10]. This pathway:
Table 2: Leteprinim-Induced HO-1 Pathway Effects
HO-1 Metabolite | Target | Biological Effect |
---|---|---|
Biliverdin/Bilirubin | Reactive oxygen species | Lipid peroxidation reduction (70% decrease) |
Carbon monoxide | NF-κB | TNF-α suppression (60% reduction) |
Ferrous iron | Ferritin | Oxidative chelation (prevents Fenton reactions) |
In Alzheimer’s models, Leteprinim rescues HO-1 activity deficits by enhancing BVR-A phosphorylation, which restores bilirubin production and redox homeostasis [10]. Combination therapy with amyloid-targeted drugs shows synergistic neuroprotection, increasing neuronal survival by 200% in aged transgenic mice [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4